Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate
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Overview
Description
Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reaction mixture under reflux with continuous stirring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Cyclization: The compound can be cyclized to form different thienopyrimidine derivatives under specific conditions.
Scientific Research Applications
Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds have a similar heterocyclic framework but differ in their substitution patterns and applications.
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-21(25)15-5-4-13(2)14(10-15)6-7-16-11-27-19-18(16)22-12-23-20(19)24-17-8-9-17/h4-5,10-12,17H,3,8-9H2,1-2H3,(H,22,23,24) |
InChI Key |
IDJYADNSUKIASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3NC4CC4 |
Origin of Product |
United States |
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